molecular formula C9H18ClN B6242204 rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis CAS No. 2461681-49-0

rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis

Cat. No.: B6242204
CAS No.: 2461681-49-0
M. Wt: 175.7
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Description

rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group and a methyl group attached to a piperidine ring, which is further stabilized by the hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2,6-dimethylpiperidine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,6R)-2-methyl-6-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride, cis
  • (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride

Uniqueness

rac-(2R,6R)-2-cyclopropyl-6-methylpiperidine hydrochloride, cis is unique due to its specific structural features, such as the cyclopropyl group and the cis configuration, which confer distinct chemical and biological properties

Properties

CAS No.

2461681-49-0

Molecular Formula

C9H18ClN

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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